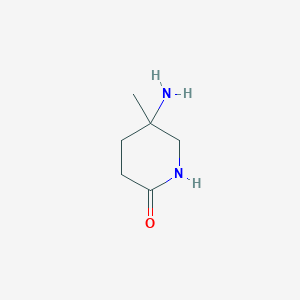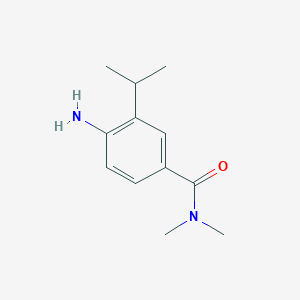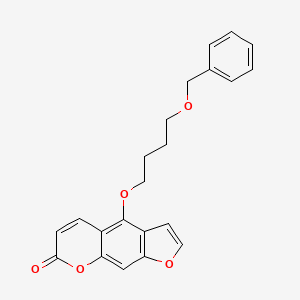
5-Amino-5-methyl-piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-methyl-piperidin-2-one: is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-methyl-piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-5-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed hydrogenation is a common method for oxidation.
Reduction: Ruthenium-based catalysts are often used for reduction reactions.
Substitution: Quinoline organocatalysts and trifluoroacetic acid are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: 5-Amino-5-methyl-piperidin-2-one is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new synthetic methods and catalysts .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives have shown potential as enzyme inhibitors and modulators .
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have been investigated for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Amino-5-methyl-piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.
Piperidin-2-one: A piperidine derivative with a ketone group, used as an intermediate in organic synthesis.
N-Acylpiperidine: Found in natural alkaloids, known for its antioxidant properties.
Uniqueness: 5-Amino-5-methyl-piperidin-2-one stands out due to its unique combination of an amino group and a methyl group on the piperidine ring. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-amino-5-methylpiperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(7)3-2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
MSSSOHXIILQIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)







![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)

![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
